

Application Notes and Protocols for the Synthesis of a Key Dasatinib Intermediate

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Compound of Interest

Compound Name: 2-Chloro-6-methylaniline

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Introduction

Dasatinib is a potent oral tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL). Its synthesis involves several key intermediates, with N-(2-chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxamide being a crucial precursor. The efficient synthesis of this intermediate is paramount for the cost-effective production of Dasatinib. This document provides detailed experimental protocols for the synthesis of this key intermediate, summarizing quantitative data and visualizing the synthetic workflow. Additionally, a diagram of the Dasatinib signaling pathway is included to provide context for its mechanism of action.

Experimental Protocols

The synthesis of N-(2-chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxamide is typically achieved through the coupling of two primary building blocks: 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide and 2-methyl-4,6-dichloropyrimidine.

Protocol 1: Synthesis of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide

This protocol involves the amidation of a thiazole carboxylic acid derivative.

Materials:

- 2-aminothiazole-5-carboxylic acid
- Thionyl chloride (SOCl₂) or Oxalyl chloride
- **2-chloro-6-methylaniline**
- Pyridine or another suitable base
- Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

Procedure:

- **Activation of Carboxylic Acid:** Suspend 2-aminothiazole-5-carboxylic acid in an inert solvent such as dichloromethane. Add thionyl chloride or oxalyl chloride dropwise at 0°C to convert the carboxylic acid to its more reactive acid chloride derivative.
- **Amidation:** In a separate flask, dissolve **2-chloro-6-methylaniline** in the same solvent with a base like pyridine to act as an acid scavenger.
- Slowly add the freshly prepared acid chloride solution to the aniline solution at a controlled temperature (typically 0-5°C).
- Allow the reaction to stir at room temperature for several hours until completion, which can be monitored by thin-layer chromatography (TLC).
- **Work-up and Purification:** Upon completion, the reaction mixture is typically washed with an acidic solution (e.g., dilute HCl) to remove excess aniline and base, followed by a wash with a basic solution (e.g., saturated NaHCO₃) and brine. The organic layer is then dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide.

Protocol 2: Synthesis of N-(2-chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-5-

thiazolecarboxamide[1]

This protocol describes the nucleophilic aromatic substitution reaction between the amino-thiazole intermediate and dichloropyrimidine.

Materials:

- 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide
- 2-methyl-4,6-dichloropyrimidine
- Potassium hydride (KH) or Sodium hydride (NaH)
- Tetrahydrofuran (THF)
- Hydrochloric acid (1 mol/L)

Procedure:

- Cool a suspension of potassium hydride (30% in mineral oil, 65.38 mmol) in 80 mL of THF to -25°C.[1]
- After stirring for 10 minutes, slowly add 5.00 g of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide while maintaining the temperature at -25°C.[1]
- In a separate flask, prepare a solution of 3.65 g of 2-methyl-4,6-dichloropyrimidine in 7 mL of THF.[1]
- Add the pyrimidine solution to the reaction mixture at once.
- Allow the reaction to warm and stir at -10°C for 4 hours.[1]
- Quenching and Isolation: Quench the reaction by the slow dropwise addition of 1 mol/L hydrochloric acid until the pH reaches 6, while maintaining the temperature between 0-5°C. [1]
- Allow the product to crystallize for 2 hours at this temperature.

- Collect the solid product by centrifugation or filtration, wash with THF, and dry to obtain the crude product.[1]

Data Presentation

The following tables summarize the quantitative data for the synthesis of the Dasatinib intermediate.

Reactant	Molecular Weight (g/mol)	Amount (g)	Moles (mmol)	Equivalents
2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide	281.75	5.00	17.75	1.0
2-methyl-4,6-dichloropyrimidine	163.02	3.65	22.39	1.26
Potassium Hydride (30% suspension)	40.11	8.73	65.38	3.68

Table 1: Reactant Quantities for Protocol 2

Product	Yield (g)	Yield (%)	Purity (HPLC)	Maximum Single Impurity (%)
N-(2-chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxamide	7.27	98.7	99.95%	0.03%

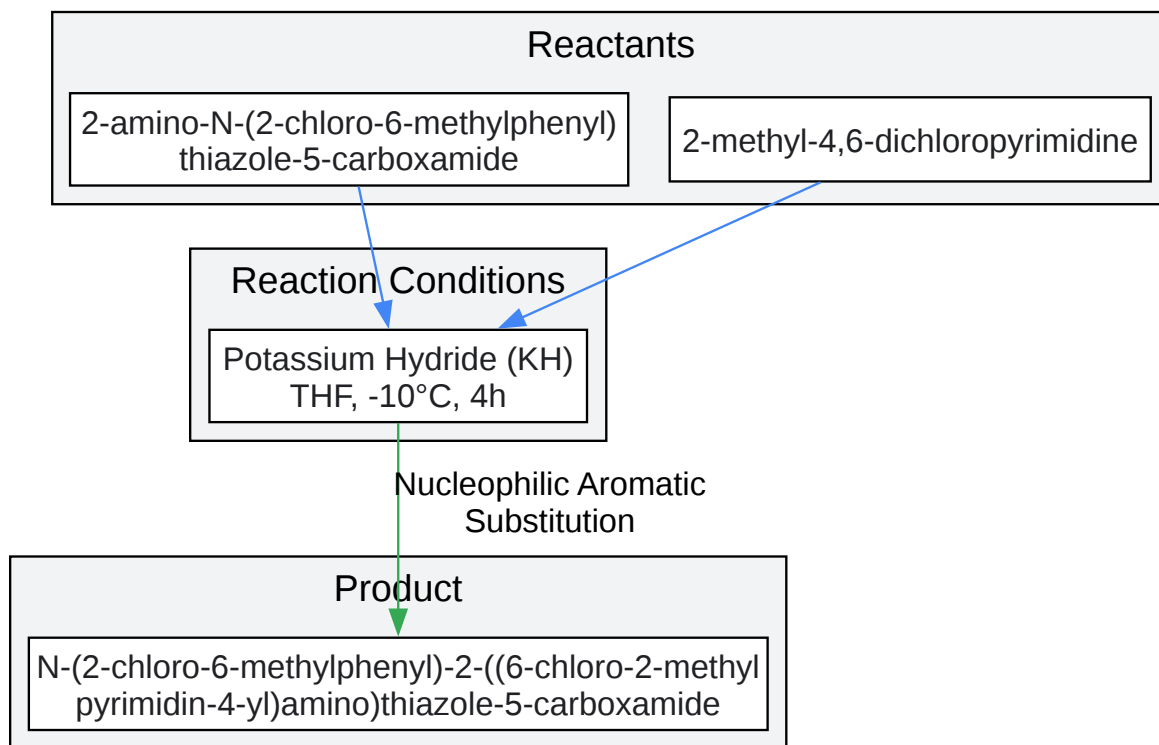
Table 2: Product Yield and Purity for Protocol 2[1]

Mandatory Visualization

Synthetic Workflow

The following diagram illustrates the key step in the synthesis of the Dasatinib intermediate.

Synthesis of Dasatinib Intermediate



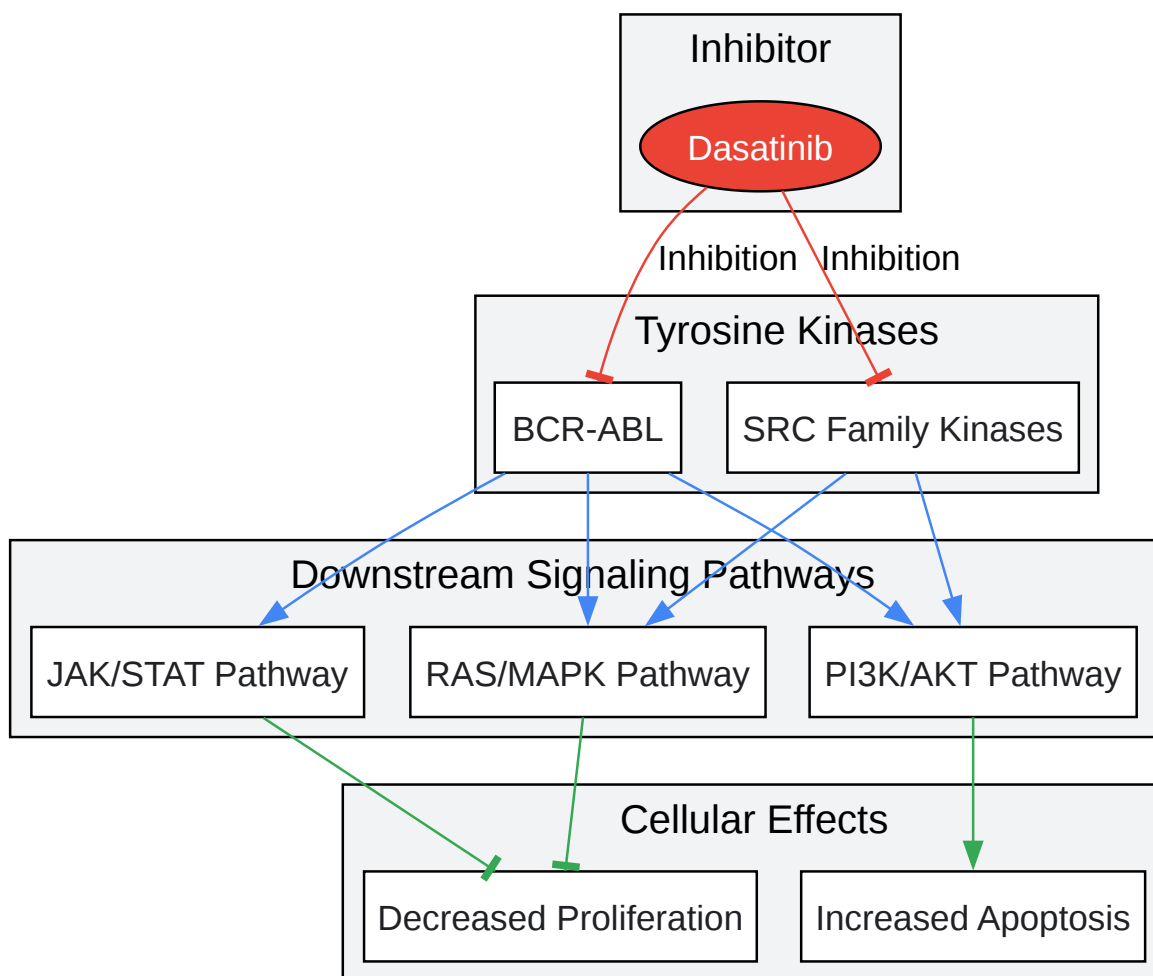
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Caption: Synthetic route to a key Dasatinib intermediate.

Dasatinib Signaling Pathway

Dasatinib functions by inhibiting multiple tyrosine kinases, thereby blocking downstream signaling pathways that promote cancer cell proliferation and survival.[2]

Dasatinib Mechanism of Action

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Caption: Dasatinib inhibits key signaling pathways.

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